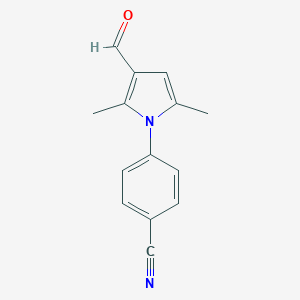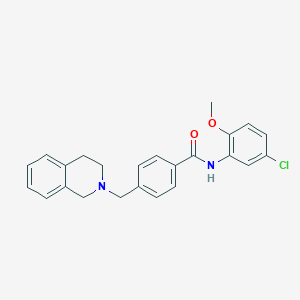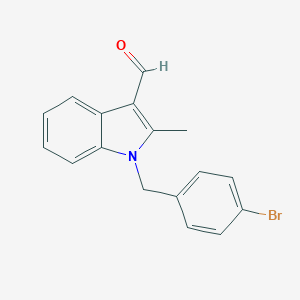
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
Overview
Description
OSM-A-8 is a synthetic compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
Mechanism of Action
Target of Action
It is known that pyrrole-containing compounds, such as this one, have a diverse range of biological activities . They are found in many natural products and marketed drugs, and are known to have properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Mode of Action
It is known that the compound is synthesized via the condensation of 3-aminobenzonitrile with 2,5-hexanedione, followed by the introduction of an aldehyde group at the 3-position on the pyrrole ring . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that pyrrole-containing compounds can affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. For instance, the compound’s dust may irritate the eyes and respiratory tract, so appropriate protective equipment should be worn when handling it . It should be stored and handled away from oxidizing agents to prevent fires and explosions . Adequate ventilation should be provided to avoid inhalation of its vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-A-8 typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. The synthetic route often starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction to form OSM-A-8.
Industrial Production Methods
In an industrial setting, the production of OSM-A-8 is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise control of temperature and pressure, and the use of catalysts to accelerate the reaction rates. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
OSM-A-8 undergoes various types of chemical reactions, including:
Oxidation: OSM-A-8 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of OSM-A-8 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with OSM-A-8, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-A-8 may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
OSM-A-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
OSM-SMI-10B: A derivative of OSM-SMI-10, known for inhibiting Oncostatin M-induced phosphorylation in cancer cells.
OSM-8: A mucin-like protein involved in osmoregulation in Caenorhabditis elegans.
Uniqueness
OSM-A-8 stands out due to its unique chemical structure and specific biological activities. Unlike other similar compounds, OSM-A-8 has shown a distinct ability to modulate specific signaling pathways, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-7-13(9-17)11(2)16(10)14-5-3-12(8-15)4-6-14/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQCNIOZJETFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B422433.png)
![N-(3-bromophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B422434.png)

![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B422439.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B422441.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B422442.png)
![N-cyclohexyl-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B422443.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B422444.png)


![1-[4-({5-nitropyridin-2-yl}oxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B422449.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B422452.png)
![4-(4-bromophenyl)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B422453.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B422454.png)
